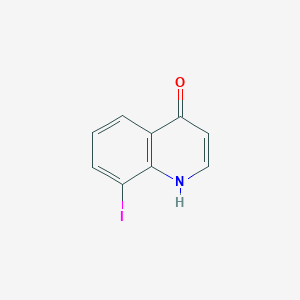

4-Hydroxy-8-iodoquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is considered a privileged structure in medicinal and pharmaceutical chemistry. nih.govnih.gov Its versatile nature makes it a fundamental building block for the design and synthesis of new compounds with a wide array of pharmacological activities. nih.govorientjchem.orgresearchgate.net The functionalization of the quinoline ring at various positions can lead to derivatives with diverse biological properties. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs and its continuous investigation for new therapeutic applications. nih.gov Researchers have extensively studied modifications to the quinoline structure to enhance properties like solubility, bioavailability, and selectivity for specific biological targets. orientjchem.org The adaptability of the quinoline ring allows for its combination with other heterocyclic structures, making it a versatile scaffold for developing novel molecules. orientjchem.orgresearchgate.net The broad spectrum of activities associated with quinoline derivatives includes anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.org

Overview of Halogenated and Hydroxylated Quinoline Derivatives

The introduction of halogen and hydroxyl groups onto the quinoline scaffold significantly influences the molecule's physicochemical properties and reactivity. Halogenated quinolines, in particular, are a subject of considerable research due to the unique effects of halogen atoms on biological activity. researchgate.net The presence of halogens can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov For instance, the iodine atom in iodo-quinoline derivatives is noted for its ability to participate in palladium-catalyzed cross-coupling reactions, which is a powerful tool in synthetic chemistry for creating more complex molecules.

Hydroxylated quinolines, especially those with a hydroxyl group at the 4-position (4-hydroxyquinolines or 4-quinolinols), exist in tautomeric equilibrium with their 4-quinolone form. This structural feature can be crucial for their chemical behavior and biological interactions. The hydroxyl group itself can participate in hydrogen bonding, which can affect the molecule's solubility and how it binds to receptors or enzymes. The combination of both hydroxyl and iodo substituents, as seen in 4-Hydroxy-8-iodoquinoline, creates a molecule with multiple reactive sites and potential for diverse chemical transformations and biological activities.

Research Context of this compound as a Distinct Chemical Entity

This compound is primarily recognized in the research community as a valuable chemical intermediate. Its structure, featuring a hydroxyl group at the 4-position and an iodine atom at the 8-position, makes it a versatile building block for the synthesis of more complex quinoline derivatives. The iodine atom at position 8 is particularly reactive and can be replaced through various chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

While often studied as a precursor, related structures like this compound-3-carboxylic acid and this compound-3-carbonitrile are also subjects of scientific investigation. bldpharm.combldpharm.com For example, the hydrolysis of the chlorine at position 4 in 4-chloro-8-iodoquinoline (B1601693) can yield this compound. The ethyl ester form, ethyl this compound-3-carboxylate, is also a recognized chemical intermediate. sigmaaldrich.com The primary utility of these compounds lies in their role as starting materials or intermediates in the synthesis of new chemical entities with potential applications in various fields of chemical and biological research.

Structure

3D Structure

Properties

IUPAC Name |

8-iodo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZKVPWLTHDRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312802 | |

| Record name | 8-Iodo-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832717-35-8 | |

| Record name | 8-Iodo-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832717-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iodo-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 8 Iodoquinoline and Its Precursors

Classical and Modified Synthetic Routes for Iodoquinolines

The introduction of an iodine atom to the quinoline (B57606) ring can be achieved through various methods, primarily involving direct iodination or building the quinoline ring from an already iodinated precursor.

Iodination Strategies for Quinoline and its Derivatives

Direct iodination of quinoline often results in a mixture of products. However, specific reaction conditions can favor the formation of certain isomers.

One classical method involves the electrophilic iodination of quinoline in the presence of a strong acid. For instance, reacting quinoline with iodine and silver sulfate (B86663) in concentrated sulfuric acid at elevated temperatures (150-200°C) yields a mixture of 5-iodoquinoline, 8-iodoquinoline (B173137), and 5,8-diiodoquinoline. pjsir.org The proportions of these products can be influenced by the stoichiometry of the reactants; an excess of quinoline favors the formation of mono-iodoquinolines, while an excess of silver sulfate and iodine leads to the di-iodinated product. pjsir.org This reaction proceeds through the attack of a positively charged iodine ion (I+) on the protonated quinoline molecule. pjsir.org

More recent developments have focused on regioselective C-H iodination. A radical-based approach using potassium persulfate (K₂S₂O₈) and sodium iodide has been shown to achieve C3-selective iodination of various quinoline derivatives. rsc.orgscispace.com This method is advantageous for its mild conditions and ability to functionalize both electron-rich and electron-poor quinolines. scispace.com Another strategy involves a metal-free, molecular iodine-mediated C3 iodination, which is scalable and proceeds via a likely radical intermediate. acs.org

| Method | Reagents | Key Conditions | Primary Products | Reference |

| Electrophilic Iodination | Iodine, Silver Sulfate, Sulfuric Acid | 150-200°C | 5-iodoquinoline, 8-iodoquinoline, 5,8-diiodoquinoline | pjsir.org |

| Radical C-H Iodination | K₂S₂O₈, Sodium Iodide | MnSO₄, DCE, 130°C | C3-iodoquinolines | rsc.orgscispace.com |

| Molecular Iodine-Mediated Iodination | Molecular Iodine | Metal-free | C3-iodoquinolines | acs.org |

Synthesis from Iodoaniline Precursors

An alternative and often more controlled approach to specific iodoquinolines involves starting with an appropriately substituted iodoaniline. This method allows for the regioselective placement of the iodine atom before the quinoline ring is formed.

The Skraup synthesis, a classic method for quinoline synthesis, can be adapted using iodoanilines. This reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. jptcp.com Similarly, the Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound in the presence of acid, can be employed with iodoanilines to produce substituted iodoquinolines. wikipedia.orgsynarchive.comukzn.ac.za

Palladium-catalyzed reactions have also emerged as powerful tools. For example, 2-iodoaniline (B362364) can be coupled with terminal acetylenes under a carbon monoxide atmosphere using a palladium catalyst to synthesize 2-substituted quinolin-4-ones. mdpi.com Milder conditions for this type of reaction have been developed to improve its applicability. mdpi.com Another palladium-catalyzed approach involves the carbonylative Sonogashira annulation of 2-iodoanilines with acetylenes to yield functionalized 4-quinolone scaffolds. researchgate.net

A straightforward synthesis of 8-iodoquinoline involves the Sandmeyer-type reaction of 8-aminoquinoline (B160924). informahealthcare.comnih.govusd.edu This is achieved by diazotization of 8-aminoquinoline with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide. informahealthcare.com

Synthetic Approaches to 4-Hydroxyquinoline (B1666331) Systems

The 4-hydroxyquinoline core is a common feature in many biologically active molecules and its synthesis has been extensively studied. Key strategies include intramolecular cyclization reactions and multicomponent reactions.

Intramolecular Cyclization Reactions

Several named reactions are central to the synthesis of 4-hydroxyquinolines via intramolecular cyclization.

The Conrad-Limpach synthesis is a cornerstone method that involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.orgsynarchive.com The initial reaction forms a Schiff base, which upon heating to high temperatures (around 250°C), undergoes an electrocyclic ring-closing to form the 4-hydroxyquinoline. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yield of this cyclization step. wikipedia.orgnih.gov

The Knorr quinoline synthesis provides a route to 2-hydroxyquinolines from β-ketoanilides using strong acids like sulfuric acid for cyclization. wikipedia.orgdrugfuture.comchempedia.info However, under certain conditions, particularly with a smaller amount of acid, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org

The Gould-Jacobs reaction is another valuable method that starts with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). rsc.org The resulting intermediate undergoes thermal cyclization to give an ethyl 4-hydroxyquinoline-3-carboxylate, which can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline. rsc.orgarabjchem.org

More contemporary methods include copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives, which proceeds under mild conditions through enol tautomerism and subsequent C-C bond formation. figshare.comacs.org Intramolecular cyclization of malonic acid monophenyl amides using reagents like polyphosphoric acid (PPA) or Eaton's reagent also provides a route to 4-hydroxy-2(1H)-quinolones. arabjchem.org

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | High temperature (~250°C), inert solvent | 4-Hydroxyquinolines | wikipedia.orgsynarchive.com |

| Knorr Quinoline Synthesis | β-ketoanilides | Sulfuric acid | 2-Hydroxyquinolines (4-hydroxyquinolines as side product) | wikipedia.orgdrugfuture.com |

| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | Thermal cyclization | Ethyl 4-hydroxyquinoline-3-carboxylates | rsc.org |

| Copper-Catalyzed Cyclization | 2-Isocyanoacetophenones | Copper catalyst | 4-Hydroxyquinolines | figshare.comacs.org |

Construction of the Quinoline Skeleton through Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinolines from simple starting materials in a one-pot process.

The Doebner reaction involves the three-component coupling of an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. jptcp.comiipseries.org This method is particularly useful for introducing a carboxylic acid group at the 4-position of the quinoline ring.

An electrochemically induced multicomponent reaction of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been developed to create complex spirocyclic systems containing a quinoline core. nih.gov Another example involves a telescoped multicomponent reaction of 8-hydroxyquinoline (B1678124), an arylglyoxal, and Meldrum's acid to synthesize furo[3,2-h]quinolinacetic acid derivatives. mdpi.com

Targeted Synthesis of 4-Hydroxy-8-iodoquinoline and its Carboxylate Derivatives

The synthesis of the specific target molecule, this compound, can be achieved by combining the strategies discussed above. A logical approach would be to perform a Conrad-Limpach or Gould-Jacobs reaction using 2-iodoaniline as the starting material.

For instance, reacting 2-iodoaniline with a suitable β-ketoester in a Conrad-Limpach synthesis would directly lead to the this compound scaffold.

To synthesize carboxylate derivatives, such as this compound-3-carboxylic acid, the Gould-Jacobs reaction is a prime candidate. Reacting 2-iodoaniline with diethyl ethoxymethylenemalonate would yield ethyl this compound-3-carboxylate. Subsequent hydrolysis of the ester group would provide the desired carboxylic acid. chemicalbook.com

Alternatively, direct iodination of a pre-formed 4-hydroxyquinoline-3-carboxylate or 4-hydroxyquinoline-3-carbonitrile (B1351834) can be employed. For example, 4-hydroxyquinoline-3-carbonitrile can be iodinated using iodine and an oxidizing agent to produce this compound-3-carbonitrile.

A documented synthesis of 6-iodo-2-phenylquinoline-4-carboxylic acid utilizes a Doebner-type reaction where iodo-aniline is refluxed with pyruvic acid and benzaldehyde (B42025) in acetic acid with a catalytic amount of trifluoroacetic acid. mdpi.comnih.gov A similar strategy could be envisioned for the synthesis of this compound derivatives by selecting the appropriate starting materials.

The hydrolysis of 4-chloro-8-iodoquinoline (B1601693) with aqueous sodium hydroxide (B78521) can also produce this compound, although potentially in limited yield due to steric hindrance.

| Target Compound | Synthetic Strategy | Key Precursors | Reference |

| This compound | Conrad-Limpach Synthesis | 2-Iodoaniline, β-ketoester | - |

| This compound-3-carboxylic acid | Gould-Jacobs Reaction followed by hydrolysis | 2-Iodoaniline, Diethyl ethoxymethylenemalonate | chemicalbook.com |

| This compound-3-carbonitrile | Direct iodination | 4-Hydroxyquinoline-3-carbonitrile, Iodine, Oxidizing agent | |

| 6-Iodo-2-phenylquinoline-4-carboxylic acid | Doebner-type reaction | Iodo-aniline, Pyruvic acid, Benzaldehyde | mdpi.comnih.gov |

Development of Specific Synthetic Pathways

The construction of the this compound scaffold can be achieved through multiple synthetic routes. One common approach involves the iodination of a pre-formed quinoline ring system. For instance, 4-hydroxyquinoline can be subjected to electrophilic iodination. Another strategy is to introduce the iodine atom at an earlier stage, by using an iodinated precursor like o-iodoaniline in a cyclization reaction to build the quinoline core.

A notable method for creating iodo-quinoline derivatives is the Doebner synthesis. This one-pot, three-component reaction utilizes an iodo-aniline, pyruvic acid, and various aldehydes. mdpi.comnih.gov The use of trifluoroacetic acid as a catalyst in acidic conditions has proven effective, offering advantages such as rapid reaction times, high yields, and straightforward purification. mdpi.comnih.gov The specific structure of the aldehyde used can influence the final product, allowing for the creation of a diverse library of compounds. mdpi.comnih.govresearchgate.net

The synthesis of 4-hydroxy-2(1H)-quinolone, a related precursor, can be achieved through the intramolecular cyclization of malonic acid monophenyl amide using reagents like Eaton's reagent (phosphoric anhydride (B1165640) and methyl sulfonic acid) or polyphosphoric acid under mild conditions. arabjchem.org

Chemoselective Functionalization Approaches

Chemoselectivity is crucial when dealing with polyfunctionalized quinolines. The different reactivity of various positions on the quinoline ring allows for targeted modifications. For instance, in dihalogenated quinolines, the carbon-halogen bond strength plays a significant role. The C-I bond is weaker than the C-Cl bond, making the iodine atom at the 8-position more susceptible to substitution in reactions like Sonogashira and Suzuki-Miyaura couplings.

Directed metalation is another powerful tool for regioselective functionalization. Using strong bases like lithium diisopropylamide (LDA), a specific proton on the quinoline ring can be abstracted, followed by quenching with an electrophile to introduce a new functional group at a desired position. For example, treatment of an iodoquinoline with TMPMgCl·LiCl (a Hauser base) can lead to regioselective metalation, enabling the introduction of various substituents. rsc.org This approach is compatible with a range of sensitive functional groups. rsc.org

Furthermore, in compounds like 2-bromo-4-iodo-quinoline, the inherent reactivity difference between the two halogen atoms dictates the site of reaction. Sonogashira coupling, for example, will preferentially occur at the more reactive iodide position. libretexts.org

Advanced Synthetic Strategies

Modern organic synthesis has introduced a variety of sophisticated methods for the construction of complex quinoline derivatives. These advanced strategies offer improved efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions in Iodoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of iodoquinolines. The high reactivity of the carbon-iodine bond makes 8-iodoquinolines excellent substrates for these transformations. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of aryl, vinyl, and amino groups at the 8-position. nih.govresearchgate.net

For example, the Suzuki-Miyaura coupling of 4,6-dihalogenated-2-(trifluoromethyl)quinoline has been studied for chemoselective arylation. uni-rostock.de Similarly, 2,4-dihaloquinolines undergo regioselective palladium-catalyzed cross-coupling reactions, with the substitution occurring preferentially at the more reactive halogen position. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, a combination of Pd(OAc)₂ and phosphine (B1218219) ligands has been effectively used. nih.gov

The general mechanism for these reactions involves the oxidative addition of the iodoquinoline to a Pd(0) species, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi couplings) or insertion of an alkene/alkyne (in Heck and Sonogashira couplings), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Sonogashira Coupling Reactions Involving Iodoquinoline Intermediates

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly effective with iodoquinoline intermediates. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules. wikipedia.org

The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This high reactivity of the C-I bond allows for the selective alkynylation of iodoquinolines, even in the presence of other halogens. libretexts.org For example, the Sonogashira reaction of 2-iodoquinolines with 2-ethynylbenzaldehyde (B1209956) in the presence of CuI, triethylamine, and a palladium catalyst provides 2-alkynylbenzaldehydes, which are precursors for more complex heterocyclic systems. mdpi.com

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the iodoquinoline to the Pd(0) catalyst. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

One-Pot Synthetic Methodologies for Iodoquinoline Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of iodoquinoline derivatives have been developed. A prominent example is the three-component reaction involving an iodo-aniline, an aldehyde, and pyruvic acid, catalyzed by trifluoroacetic acid, to produce 6-iodo-substituted carboxy-quinolines. mdpi.comnih.govresearchgate.netdntb.gov.ua This approach allows for the generation of a library of compounds by varying the aldehyde component. mdpi.comnih.govresearchgate.net

Another one-pot strategy involves the direct palladium-mediated coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids. mdpi.com This reaction proceeds via a Suzuki-Miyaura cross-coupling followed by the in situ reduction of the azido (B1232118) group to an amino group, providing primary 4-amino-2,3-diaryl-quinolines in a single step. mdpi.com

These methodologies streamline the synthetic process by combining multiple reaction steps without the need for isolating intermediates, thereby saving time and resources.

Mechano-chemical Synthesis Considerations for Related Quinoline Compounds

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a green and efficient alternative to traditional solvent-based methods. organic-chemistry.orgresearchgate.net This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste. nih.govrsc.org

An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives via an oxidative annulation reaction of aniline derivatives. researchgate.netnih.gov This method is operationally simple and proceeds under mild conditions. nih.gov Another example is the iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines from sulfoxonium ylides and 2-vinylanilines. organic-chemistry.orgorganic-chemistry.org This approach offers a sustainable route to quinolines, avoiding harsh conditions and expensive metal catalysts. organic-chemistry.org

While not specifically documented for this compound itself, the principles of mechanochemistry are broadly applicable to the synthesis of quinoline scaffolds and represent a promising avenue for the development of more environmentally friendly synthetic routes for this class of compounds.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 8 Iodoquinoline

Reactivity at the Quinoline (B57606) Ring Positions

The quinoline ring system, a fusion of a benzene and a pyridine (B92270) ring, possesses a unique electronic landscape that influences its reactivity. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodine atom further modulates the reactivity of the different positions on the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of the quinoline nucleus, electrophilic attack generally occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring. The positions most susceptible to electrophilic attack are typically C-5 and C-8, a preference attributed to the greater stability of the resulting cationic intermediates .

For 4-hydroxy-8-iodoquinoline, the directing effects of the hydroxyl and iodo substituents must be considered. The hydroxyl group at the C-4 position is a potent activating group, directing electrophiles to the ortho (C-3 and C-5) and para (C-6) positions. Conversely, the iodine atom at C-8 is a deactivating group but also an ortho, para-director.

Theoretical studies on the related 8-hydroxyquinoline (B1678124) have shown that the electron density is high on the carbon atoms of the benzene ring, suggesting multiple possible sites for electrophilic substitution researchgate.net. In the case of this compound, the powerful activating effect of the hydroxyl group is expected to significantly influence the regioselectivity of EAS reactions.

A key consideration in the electrophilic substitution of quinoline derivatives is the reaction conditions. Under acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack and reinforcing the preference for substitution on the benzene ring pjsir.org.

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| C-2 | Pyridine ring nitrogen (deactivating) | Low |

| C-3 | Hydroxyl group (ortho, activating) | High |

| C-5 | Hydroxyl group (ortho, activating), Iodine (ortho) | High |

| C-6 | Hydroxyl group (para, activating) | Moderate |

| C-7 | Iodine (ortho) | Moderate |

Nucleophilic Attack Profiles

Nucleophilic attack on the quinoline ring is generally less favorable than electrophilic substitution due to the electron-rich nature of the aromatic system. However, the presence of electron-withdrawing groups or a positive charge on the nitrogen atom can facilitate nucleophilic substitution reactions (SNAr) nih.gov.

In this compound, the pyridine ring is inherently more susceptible to nucleophilic attack than the benzene ring. The presence of a good leaving group at positions susceptible to nucleophilic attack, such as C-4, can enable substitution reactions. While iodine is a reasonable leaving group, the hydroxyl group at C-4 is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.

Studies on related 4-chloro-8-substituted quinolines have demonstrated that the C-4 position is susceptible to nucleophilic attack by various nucleophiles, including amines and thiolates mdpi.com. This suggests that if the hydroxyl group in this compound were transformed into a better leaving group, the C-4 position would be the primary site for nucleophilic attack.

The mechanism of such a reaction would likely proceed through an addition-elimination pathway, where the nucleophile adds to the C-4 position, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Regioselective Functionalization at C-3 Position

The C-3 position of the 4-hydroxyquinoline (B1666331) scaffold is particularly activated towards certain types of functionalization due to the electronic influence of the adjacent hydroxyl group and the conjugated system. Research on 4-hydroxy-2(1H)-quinolones has shown that the C-3 position is highly susceptible to electrophilic attack, including halogenation .

Specifically, the iodination of 4-hydroxy-2(1H)-quinolone with iodine has been reported to occur readily at the C-3 position . This high regioselectivity is attributed to the strong electron-donating effect of the hydroxyl group, which stabilizes the transition state leading to substitution at this position. It is reasonable to extrapolate that this compound would exhibit similar reactivity, allowing for the introduction of various functional groups at the C-3 position.

Metal-catalyzed C-H functionalization represents another powerful strategy for the regioselective modification of the quinoline core. While direct C-H functionalization at the C-3 position of quinolines can be challenging, strategies involving directing groups have been developed. For instance, an O-carbamoyl group at the C-4 position of a 4-hydroxyquinoline N-oxide has been utilized to direct a Fries rearrangement to install a carboxamide group at the C-3 position.

Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl group at the C-4 position is a key determinant of the chemical reactivity of this compound, participating in reactions characteristic of phenols and serving as a handle for further molecular modifications.

Phenolic Properties and Reaction Pathways

The 4-hydroxyl group imparts phenolic character to the molecule, meaning it is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a more potent nucleophile than the neutral hydroxyl group and can participate in a variety of reactions.

The phenolic nature of 8-hydroxyquinoline derivatives makes them susceptible to various chemical transformations, including electrophilic aromatic substitution and diazonium coupling nih.gov. The hydroxyl group strongly activates the ring towards these reactions.

Furthermore, the hydroxyl group can influence the reaction pathways of the quinoline ring. For example, in the iodination of 8-hydroxyquinoline, the reaction is believed to proceed through the oxinate anion with molecular iodine, highlighting the role of the deprotonated hydroxyl group in facilitating the reaction .

Acylation and Alkylation Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound can undergo O-acylation and O-alkylation, common reactions for phenols. These reactions provide a means to introduce a wide range of functional groups, thereby modifying the properties of the parent molecule.

O-Acylation: Acylation of the hydroxyl group can be achieved using various acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine researchgate.netsciepub.com. The reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

O-Alkylation: Alkylation of the hydroxyl group can be accomplished using alkyl halides or other alkylating agents in the presence of a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide nih.govresearchgate.net. Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkylating agent nih.gov.

These reactions are synthetically valuable for protecting the hydroxyl group or for introducing specific functionalities to modulate the biological activity or physical properties of the molecule.

| Reaction Type | Reagents | Product |

| O-Acylation | Acyl chloride, Base | 4-Acyloxy-8-iodoquinoline |

| O-Alkylation | Alkyl halide, Base | 4-Alkoxy-8-iodoquinoline |

Reactivity of the Iodine Substituent

The iodine atom at the C8 position of the 4-hydroxyquinoline core is a versatile functional group that serves as a key handle for molecular elaboration. Its reactivity is dominated by its ability to participate in transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, halogen exchange processes.

Participation in Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0) complexes. This reactivity makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions have become indispensable tools in pharmaceutical and materials chemistry. nih.gov

One of the most prominent applications is the Suzuki-Miyaura coupling, which pairs the iodoquinoline with an organoboron reagent, such as a boronic acid or ester. For instance, the reaction of 8-iodoquinolin-4(1H)-one (the keto tautomer of this compound) with a benzothiadiazole bis(pinacol boronic ester) proceeds rapidly in the presence of a palladium catalyst to form a new C-C bond. researchgate.net Similarly, Sonogashira coupling with terminal alkynes and aminocarbonylation reactions have been successfully applied to related iodo-hydroxyquinoline systems, demonstrating the broad utility of the iodine substituent. researchgate.netsoton.ac.uk The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds in these catalytic cycles. libretexts.org

The following table summarizes representative cross-coupling reactions involving iodoquinoline scaffolds, highlighting the versatility of the iodine substituent.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) complex, Base | 8-Aryl-4-hydroxyquinoline | researchgate.net |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) co-catalyst, Base | 8-Alkynyl-4-hydroxyquinoline | soton.ac.uk |

| Aminocarbonylation | Amine, Carbon Monoxide | Pd(0) complex, Base | 8-Carboxamido-4-hydroxyquinoline | researchgate.net |

This table is illustrative and based on reactions of the iodoquinoline core.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway for converting iodoarenes into other haloarenes. manac-inc.co.jp This SN2-type reaction involves the exchange of one halogen for another. wikipedia.org In the context of this compound, this would typically involve substituting the iodine atom with a different halogen, such as bromine, chlorine, or fluorine.

The classic Finkelstein reaction involves treating an alkyl halide with an excess of a metal halide salt (e.g., NaI in acetone) to drive the equilibrium towards the product by precipitation of the less soluble salt. wikipedia.org While highly effective for alkyl halides, the Finkelstein reaction is less straightforward for aryl halides due to the higher strength of the carbon(sp²)-halogen bond. wikipedia.org

However, "aromatic Finkelstein reactions" can be facilitated under specific conditions. Catalysis, often with copper(I) salts in combination with ligands like diamines, can enable the substitution of an aryl iodide. wikipedia.org The reaction is an equilibrium process, and its direction can be controlled by the concentration of the halide ions and the solubility of the resulting metal halide salt in the chosen solvent. wikipedia.org For this compound, converting the iodide to a bromide or chloride would require a large excess of a bromide or chloride salt and potentially a catalyst to overcome the high activation energy.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Investigation of Palladium-Catalyzed Coupling Mechanisms

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is generally understood to proceed through a well-established catalytic cycle. libretexts.orgnobelprize.org The cycle involves a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.

The key steps are:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex. This step is often rate-limiting and results in the formation of a square planar Pd(II) intermediate, where both the aryl group and the iodide are bonded to the palladium center. nobelprize.orgnih.gov The high reactivity of the C-I bond makes this step particularly efficient for iodoarenes. libretexts.org

Transmetalation : The organometallic coupling partner (e.g., the organoboron compound in a Suzuki reaction) transfers its organic group to the Pd(II) complex. nobelprize.org In the case of the Suzuki reaction, this step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then exchanges its organic group for the iodide on the palladium center.

Reductive Elimination : In the final step, the two organic groups (the quinoline and the newly transferred group) on the Pd(II) center couple and are eliminated from the metal, forming the final cross-coupled product. nobelprize.orgnih.gov This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this cycle is highly dependent on the nature of the ligands attached to the palladium, the base used, and the solvent, all of which can influence the rates of the individual steps. nih.gov

Mechanistic Insights into Oxidative Functionalization of Quinolones

While the iodine substituent provides a handle for functionalization, direct C-H functionalization of the quinolone core represents an alternative and atom-economical strategy. Mechanistic studies into these processes, often involving transition metal catalysts, reveal different pathways.

For example, gold-catalyzed C-H functionalization of quinoline N-oxides has been shown to proceed via a C2-auration step, followed by a concerted nucleophilic addition at the C3 position. researchgate.net This highlights how activation of the quinoline ring system, in this case through N-oxidation, can direct functionalization to specific positions.

Other studies on the aerobic C-H oxidation of related nitrogen-containing heterocycles have identified different catalytic pathways. For instance, ortho-quinone-catalyzed oxidations can proceed via either a transamination pathway or a hydride transfer mechanism, depending on the nature of the substrate. acs.org Zinc-catalyzed alkyne oxidation followed by C-H functionalization to form isoquinolones is proposed to occur through a Friedel-Crafts-type pathway, which avoids the over-oxidation often seen with other metal catalysts. nih.govshef.ac.uk These studies, while not all specific to this compound, provide a mechanistic framework for understanding the inherent reactivity of the quinolone scaffold and how it can be selectively functionalized through various oxidative catalytic cycles.

Derivatization and Structural Modifications of 4 Hydroxy 8 Iodoquinoline

Synthesis of Substituted 4-Hydroxy-8-iodoquinoline Derivatives

The core structure of this compound can be elaborated by introducing various functional groups onto the quinoline (B57606) ring. This allows for the fine-tuning of the molecule's electronic and steric properties.

Introduction of Carboxylate and Carbonitrile Functionalities

The introduction of carboxylate and carbonitrile groups onto the quinoline framework is a key strategy for creating derivatives with potential biological activities. For instance, quinoline-4-carboxylic acids are a significant class of compounds with a range of therapeutic uses. nih.gov The synthesis of such derivatives can be achieved through methods like the Doebner synthesis, which involves the reaction of anilines, aldehydes, and pyruvic acid. nih.gov Specifically, 6-iodo-substituted carboxy-quinolines have been synthesized using a one-pot, three-component method with iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes. nih.gov

Similarly, quinoline-3-carbonitrile derivatives have been designed and synthesized, with some showing selective cytotoxicity toward certain cancer cell lines. nih.gov These synthetic efforts highlight the importance of the carboxylate and carbonitrile moieties in modulating the biological profiles of quinoline derivatives.

Design and Synthesis of Hybrid Molecular Architectures

Hybrid molecules incorporating the this compound scaffold with other pharmacologically active moieties represent a rational approach to developing novel compounds. This strategy aims to combine the functionalities of different molecules to achieve synergistic or enhanced effects. For example, hybrid structures can be created by linking the 8-hydroxyquinoline (B1678124) core to other heterocyclic systems or bioactive molecules. The synthesis of such hybrids often involves multi-step reaction sequences, tailored to the specific functionalities of the building blocks.

Exploitation of the Hydroxyl Group for Further Derivatization

The hydroxyl group at the 4-position of the quinoline ring is a prime site for derivatization, offering a convenient handle for introducing a wide array of functional groups through ether and ester linkages.

Ether and Ester Formation

The phenolic hydroxyl group can be readily converted into ethers and esters. For instance, the reaction of 8-hydroxyquinoline derivatives with alkyl or aryl halides in the presence of a base leads to the formation of the corresponding ethers. One study describes the synthesis of 2-O-alkyl derivatives of lawsone, a structurally related naphthoquinone, which exhibited high cytotoxicity. mdpi.com Another example involves the synthesis of quinolin-8-yl 3-hydroxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate, an ester derivative. researchgate.net These reactions demonstrate the feasibility of modifying the hydroxyl group to generate a diverse library of compounds.

Mannich Reaction Derivations for Related Hydroxyquinolines

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons, and it has been successfully applied to hydroxyquinoline systems. nih.gov This reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen, such as the C-3 position of some 4-hydroxyquinolines. nih.gov While direct Mannich reaction on the this compound itself is not extensively detailed in the provided context, the amenability of the 4-hydroxyquinoline (B1666331) scaffold to this reaction is well-established. nih.govresearchgate.net For instance, aminomethylation of 2-methyl-4-hydroxyquinoline has been performed. nih.gov Studies on 8-hydroxyquinoline have shown that Mannich bases can be synthesized, and their biological activities, such as cytotoxicity against multidrug-resistant cancer cells, have been investigated. acs.org

Functionalization at the Iodine Position

The iodine atom at the 8-position provides a unique opportunity for functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the this compound derivatives.

One of the most powerful methods for functionalizing aryl iodides is the Suzuki coupling reaction, which involves the reaction of the iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of alkyl, alkenyl, or aryl groups at the iodine position. The versatility of the Suzuki coupling makes it a highly valuable tool for creating a diverse library of 8-substituted 4-hydroxyquinoline derivatives.

Arylation through Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction employs a palladium catalyst to couple an organoboron reagent with an organic halide or triflate. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the 8-position.

The general scheme for the Suzuki-Miyaura coupling of this compound (or its tautomer, 8-iodoquinolin-4(1H)-one) with an arylboronic acid is depicted below:

Detailed research findings have demonstrated the successful application of this methodology. For instance, the Suzuki-Miyaura reaction of 8-iodoquinolin-4(1H)-one with a benzothiadiazole (BTZ) bispinacol boronic ester has been reported to proceed rapidly, affording the corresponding 8,8'-(benzo[c] beilstein-journals.orgsci-hub.seresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol) in just 5 minutes. researchgate.net Such rapid kinetics suggest a highly efficient catalytic system.

The reaction conditions for Suzuki-Miyaura couplings can be optimized to achieve high yields. A typical protocol involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and a suitable solvent system. Microwave irradiation has also been shown to dramatically enhance reaction rates, reducing reaction times from hours to minutes, often with a modest increase in yield.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Iodoenaminones

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Pd(PPh₃)₄ | Ba(OH)₂ | dioxane/H₂O (3/1) | 110 | 14 h | 65 |

| 2 | Pd(PPh₃)₄ | Ba(OH)₂ | dioxane/H₂O (3/1) | 150 (MW) | 15 min | 70 |

This table is illustrative of conditions used for similar substrates, as specific data for this compound was not available in the search results.

Alkynylation via Sonogashira Coupling

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route to introduce alkynyl moieties at the 8-position of the this compound core, leading to the synthesis of arylalkynes and conjugated enynes. The reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The general reaction is as follows:

A key aspect of the Sonogashira coupling involving di-substituted quinolines, such as a hypothetical 2-bromo-4-iodo-quinoline, is its regioselectivity. The reaction preferentially occurs at the site of the more reactive iodide substituent. libretexts.org This principle is directly applicable to this compound, ensuring selective alkynylation at the C8 position.

While specific yields for the Sonogashira coupling of this compound are not detailed in the provided search results, the reaction is known to be robust and high-yielding for a wide range of aryl iodides under optimized conditions. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example Reagents | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Triethylamine, Diethylamine | Acts as a solvent and neutralizes the HX byproduct |

| Solvent | THF, DMF | Provides the reaction medium |

Structure-Reactivity Relationships in Modified Systems

The success and outcome of the derivatization reactions of this compound are significantly influenced by the electronic and steric properties of both the quinoline scaffold and the coupling partners. Understanding these relationships is crucial for predicting reaction feasibility, optimizing conditions, and designing novel derivatives with desired properties.

Impact of Substituent Electronic Properties on Reaction Outcomes

The electronic nature of substituents on the arylboronic acid in Suzuki-Miyaura reactions can influence the reaction rate. For aryl halides, the rate-determining step can shift from oxidative addition to transmetalation as the electron-withdrawing ability of the substituents increases. Aryl halides with weak electron-withdrawing groups tend to exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups. nih.gov Conversely, for arylboronic acids, electron-donating groups are generally beneficial for the Suzuki reaction, while electron-withdrawing groups are unfavorable. nih.gov

In the context of the Sonogashira coupling, some studies have found that varying the electronic properties of substituents on the iodoaromatic substrate does not lead to significant changes in product yields. This suggests that the rate-determining step of the Sonogashira coupling may not be directly related to the formation of the palladium-aryl species. beilstein-journals.org

Table 3: Predicted Impact of Substituent Electronic Properties on Reaction Outcomes

| Reaction | Substituent on Coupling Partner | Electronic Nature | Predicted Effect on Reactivity |

| Suzuki-Miyaura | Arylboronic acid | Electron-donating | Favorable |

| Suzuki-Miyaura | Arylboronic acid | Electron-withdrawing | Unfavorable |

| Sonogashira | Iodoaromatic substrate | Electron-donating/withdrawing | Negligible impact on yield |

Steric Effects in Synthetic Transformations

Steric hindrance plays a critical role in both Suzuki-Miyaura and Sonogashira coupling reactions, often impacting reaction rates and yields.

In Suzuki-Miyaura couplings, increased steric bulk on either the organoboron reagent or the aryl halide can hinder the approach of the reactants to the catalytic center, thereby slowing down the reaction. Generally, more sterically hindered reactants lead to lower yields. reddit.com However, the use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can often overcome some of these steric challenges by promoting the crucial oxidative addition and reductive elimination steps. rsc.org For instance, sterically demanding aryl-alkyl Suzuki-Miyaura couplings have been successfully achieved using specialized ligands like AntPhos. rsc.org

Similarly, in Sonogashira couplings, the steric bulk of both the phosphine ligands and the substrates (the terminal alkyne and the aryl halide) can significantly influence the reaction's efficiency. researchgate.net For example, sterically demanding aryl bromides often require larger amounts of catalyst. nih.gov The choice of phosphine ligand is also critical, with its steric properties needing to be matched to the steric demands of the substrates to achieve optimal catalytic activity. nih.gov

Coordination Chemistry and Ligand Applications of 4 Hydroxy 8 Iodoquinoline Scaffolds

4-Hydroxy-8-iodoquinoline as a Ligand Framework

This compound belongs to the 8-hydroxyquinoline (B1678124) (oxine) family of compounds, which are potent metal ion chelators. scirp.orgwikipedia.org The fundamental chelating property arises from the specific arrangement of a hydroxyl group at the C8 position and a nitrogen atom within the quinoline (B57606) ring, which act as donor atoms for metal coordination. scirp.org

8-Hydroxyquinoline and its derivatives, including this compound, function as monoprotic, bidentate chelating agents. scirp.orgscirp.org The chelation occurs through the coordination of a metal ion with two donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen from the deprotonated phenolic hydroxyl group at the 8-position. scirp.orgscirp.org This arrangement leads to the formation of a stable five-membered chelate ring with the metal ion. nih.gov The hydrogen of the hydroxyl group is displaced upon complexation, and the metal becomes bonded to both the oxygen and nitrogen atoms. rroij.com This bidentate chelation is the primary source of the strong and stable complexes formed by this class of ligands. nih.gov

The general structure of 8-hydroxyquinoline allows it to form complexes with a wide variety of metal ions. rroij.com Depending on the coordination number of the metal ion, four-coordinate metals will typically bind two molecules of the 8-HQ ligand, while six-coordinate metals will bind three. rroij.comscispace.com

The design of ligands based on the 8-hydroxyquinoline scaffold is guided by the goal of creating stable metal complexes with specific properties. The core principle is the preservation of the five-membered chelate ring formed by the O,N-donor set. nih.gov Substituents are introduced to the quinoline ring to modulate the ligand's characteristics and, consequently, the properties of the metal complex.

Key design considerations include:

Electronic Effects: Electron-withdrawing or electron-donating groups on the quinoline ring can alter the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby influencing the stability and reactivity of the metal complexes. nih.gov

Steric Hindrance: Substituents near the coordination site can introduce steric bulk, which can affect the geometry of the resulting complex. For instance, substituents at the 2-position of the 8-HQ ring have been shown to cause significant distortions from the typical square-planar geometry observed in many Cu(II)-8-HQ complexes. acs.org

Halogen substitutions, such as the iodine in this compound, generally have a minimal effect on the coordination environment around metal ions like Cu(II). acs.org

Formation and Characterization of Metal Complexes

This compound, like other 8-HQ derivatives, readily forms complexes with a broad spectrum of metal ions. The synthesis typically involves reacting the ligand with a corresponding metal salt in a suitable solvent. scirp.org The resulting complexes often precipitate from the solution and can be isolated and purified.

Derivatives of 8-hydroxyquinoline form well-defined complexes with numerous transition metals. The stoichiometry is commonly found to be 1:2 (Metal:Ligand). scirp.org

Cobalt (Co(II)) and Nickel (Ni(II)): These ions typically form ML₂ complexes with 8-hydroxyquinoline. scirp.org Studies have shown that Co(II) and Ni(II) complexes can adopt an octahedral geometry, where the coordination sphere is completed by two water molecules. scirp.org However, square-planar geometries are also observed for Ni(II) and Pd(II), particularly with trans-arranged ligands. xray.cz In some cases, Ni(II) can also form six-coordinate distorted octahedral complexes with a 1:2 metal-to-ligand ratio. mdpi.com

Copper (Cu(II)): Copper(II) readily forms a 1:2 complex with 8-HQ derivatives, typically exhibiting a square-planar coordination geometry. scirp.orgscirp.org

Palladium (Pd(II)): Palladium(II) complexes with 8-hydroxyquinoline derivatives have been shown to be isostructural with their Nickel(II) counterparts, adopting a square-planar geometry with two trans-arranged ligands. xray.cz

| Metal Ion | Typical M:L Ratio | Common Geometry | Reference |

|---|---|---|---|

| Co(II) | 1:2 | Octahedral (with H₂O) | scirp.orgscirp.org |

| Ni(II) | 1:2 | Octahedral (with H₂O), Square-planar | scirp.orgscirp.orgxray.cz |

| Cu(II) | 1:2 | Square-planar | scirp.orgscirp.org |

| Pd(II) | 1:2 | Square-planar | xray.cz |

The 8-hydroxyquinoline scaffold is also effective in chelating rare earth elements. A complex of 8-hydroxyquinoline with Cerium(IV) has been synthesized and characterized. misuratau.edu.ly The complex was prepared by reacting Cerium(IV) sulfate (B86663) with 8-hydroxyquinoline in a water/methanol mixture. misuratau.edu.ly Spectrophotometric analysis using the mole-ratio method confirmed the formation of a stable complex with a 1:2 metal-to-ligand stoichiometry. misuratau.edu.lyresearchgate.net The formation constant (Kf) for this Ce(IV)-(8-HQ)₂ complex was determined to be significantly high at 1.308 x 10¹⁴, indicating a very stable complex. misuratau.edu.lyresearchgate.net

Spectroscopic and Structural Analysis of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of metal complexes derived from this compound.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Evidence of chelation includes the disappearance of the broad O-H band from the free ligand (unless water is also coordinated) and shifts in the C=N stretching vibration band upon complexation. scirp.orgijpcbs.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org

UV-Visible Spectroscopy: UV-Vis absorption spectroscopy is widely used to study complex formation in solution. It is instrumental in determining the stoichiometry of the complexes through methods like the mole-ratio method. scirp.orgresearchgate.net The complexes of 8-HQ with Co(II) and Ni(II), for example, show distinct absorption maxima around 371 nm and 366 nm, respectively. scirp.orgscirp.org

Molar Conductance: Molar conductivity measurements in solvents like DMF help determine the electrolytic nature of the complexes. Low conductivity values are indicative of non-electrolytic complexes, where the ligand neutralizes the charge of the metal ion. unibas.it

| Complex | Technique | Key Finding | Reference |

|---|---|---|---|

| Co(II)-8HQ | UV-Vis | Absorption maximum at 371 nm; 1:2 M:L ratio | scirp.orgscirp.org |

| Ni(II)-8HQ | UV-Vis | Absorption maximum at 366 nm; 1:2 M:L ratio | scirp.orgscirp.org |

| Ce(IV)-8HQ | UV-Vis | Absorption maximum at 253 nm; 1:2 M:L ratio | misuratau.edu.lyresearchgate.net |

| General M(II)-8HQ | FTIR | Shift in C=N band; appearance of M-N/M-O bands | scirp.org |

X-ray Crystallographic Investigations of Complexes

X-ray crystallography provides definitive insights into the three-dimensional structure of metal complexes, revealing precise information about coordination geometry, bond lengths, bond angles, and intermolecular interactions. While crystal structures specifically for this compound complexes are not extensively documented in publicly available literature, a vast body of research on the parent 8-hydroxyquinoline (8-HQ) and its other derivatives offers a clear and reliable model for its coordination behavior.

The 8-HQ scaffold consistently acts as a bidentate, monoanionic ligand, binding to a metal center via its phenolic oxygen and quinolinic nitrogen atoms. This coordination typically results in the formation of a stable five-membered chelate ring. The stoichiometry of these complexes is commonly 1:2 or 1:3 (metal:ligand), leading to distinct coordination geometries.

Octahedral Geometry: For many trivalent metal ions like Al(III) and Fe(III), as well as some divalent ions that can accommodate six-coordinate geometries (e.g., Ni(II) with additional solvent molecules), the resulting complexes are often octahedral. A classic example is tris(8-hydroxyquinolinato)aluminum (Alq3), where three 8-HQ ligands coordinate to a central aluminum ion.

Square Planar Geometry: Divalent metal ions such as Cu(II) frequently form 1:2 complexes with a square planar geometry. scirp.orgscirp.org

Tetrahedral Geometry: Other divalent ions, like Zn(II), can form tetrahedral complexes.

The iodine atom at the 8-position in this compound is expected to have minimal direct impact on the primary coordination geometry, which is dictated by the metal ion's preferred coordination number and the bidentate nature of the ligand. However, it can influence crystal packing through halogen bonding and other non-covalent interactions, potentially leading to unique supramolecular architectures.

| Metal Ion | Stoichiometry (Metal:Ligand) | Typical Coordination Geometry | Reference Example |

|---|---|---|---|

| Al(III) | 1:3 | Octahedral | Tris(8-hydroxyquinolinato)aluminum (Alq3) scirp.org |

| Cu(II) | 1:2 | Square Planar | Bis(8-hydroxyquinolinato)copper(II) scirp.orgscirp.org |

| Ni(II) | 1:2 | Octahedral (with coordinated water) | [Ni(8-HQ)₂(H₂O)₂] scirp.org |

| Zn(II) | 1:2 | Tetrahedral | Bis(8-hydroxyquinolinato)zinc(II) |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for confirming the formation of metal-ligand complexes and elucidating the nature of their interaction. The chelation of a metal ion by this compound induces significant and characteristic changes in its electronic and vibrational spectra.

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of the free 8-hydroxyquinoline ligand exhibits absorption bands corresponding to π→π* transitions within the aromatic quinoline system. nih.gov Upon complexation with a metal ion, these absorption bands typically undergo a bathochromic (red) shift. This shift is indicative of the electronic perturbation of the ligand's π-system upon coordination and the stabilization of the excited state. The appearance of new absorption bands, particularly in the visible region, can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the vibrant colors of many of these complexes. scirp.org

Fluorescence Spectroscopy: The 8-hydroxyquinoline scaffold is known for its chelation-enhanced fluorescence (CHEF) properties. The free ligand is typically weakly fluorescent in solution. This low emission is often attributed to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom, which provides a non-radiative decay pathway. scispace.commdpi.com Upon chelation, the proton is replaced by a metal ion, inhibiting the ESIPT process. mdpi.com This, combined with increased structural rigidity, blocks non-radiative decay channels and leads to a dramatic enhancement of fluorescence intensity. scispace.com This "turn-on" fluorescence is a hallmark of metal complex formation with this ligand. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of which functional groups are involved in metal coordination. Key spectral changes observed upon complexation of this compound include:

O-H Stretching: The broad absorption band corresponding to the phenolic O-H stretch in the free ligand (typically around 3200-3400 cm⁻¹) disappears upon deprotonation and coordination to the metal ion. scirp.org

C-N Stretching: The vibrational band associated with the C=N bond within the pyridine ring (around 1580 cm⁻¹) often shifts to a lower frequency, indicating the coordination of the nitrogen atom to the metal center. scirp.orgresearchgate.net

M-O and M-N Stretching: New bands may appear in the far-infrared region (typically below 600 cm⁻¹), which can be assigned to the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. scirp.orgiaea.org

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| UV-Visible Spectroscopy | Red-shift (bathochromic shift) of absorption bands. nih.gov | Coordination to the metal alters the ligand's electronic structure. |

| Fluorescence Spectroscopy | Significant increase in fluorescence quantum yield ("turn-on" effect). scispace.com | Inhibition of non-radiative decay pathways (e.g., ESIPT) and increased molecular rigidity. mdpi.com |

| Infrared Spectroscopy | Disappearance of the broad O-H stretching band. scirp.org | Deprotonation of the hydroxyl group and formation of an M-O bond. |

| Infrared Spectroscopy | Shift in the C=N stretching frequency. scirp.org | Coordination of the pyridinic nitrogen to the metal ion. |

Ligand Applications in Research Tools

The robust chelating properties and responsive photophysical characteristics of the this compound scaffold make it a valuable building block for a variety of research tools.

Analytical Reagents for Metal Ion Detection and Quantification

The 8-hydroxyquinoline framework is a classic analytical reagent used for the detection and quantification of a wide range of metal ions. rroij.comnbinno.com Its ability to form stable, often colored, and insoluble complexes with metals is the basis for its use in gravimetric and spectrophotometric analysis. scispace.comrroij.com

The process typically involves the reaction of the ligand with a metal ion in a solution under carefully controlled pH conditions. Different metal ions form precipitates with 8-hydroxyquinoline derivatives at distinct pH ranges, allowing for selective separation and analysis. For instance, Al(III) can be quantitatively precipitated and determined in this manner. The resulting precipitate can be weighed (gravimetric analysis) or dissolved in an appropriate solvent and measured by spectrophotometry. The high sensitivity of this method makes it suitable for trace metal analysis.

| Metal Ion | Analytical Method | Principle | Reported Detection Limit |

|---|---|---|---|

| Al(III) | Fluorometry | Formation of a highly fluorescent complex. rroij.com | ~1 x 10⁻⁸ M (0.3 ppb) scispace.com |

| Mg(II), Zn(II) | Gravimetry/Spectrophotometry | Formation of a stable, insoluble precipitate. nbinno.com | Dependent on sample volume and instrumentation. |

| Various Transition Metals | Spectrophotometry | Formation of colored chelate complexes. nbinno.com | Dependent on the molar absorptivity of the complex. |

Fluorescent Probes in Chemical and Biological Assays

The pronounced chelation-enhanced fluorescence (CHEF) of the 8-hydroxyquinoline scaffold makes it an ideal platform for designing fluorescent probes. rroij.com These probes function as "turn-on" sensors, where the fluorescence is switched from a low-emission state to a high-emission state upon binding to a target metal ion. nih.gov This high signal-to-background ratio enables the sensitive detection of metal ions in various media, including environmental samples and biological systems. scispace.comnih.gov

Derivatives of 8-hydroxyquinoline have been developed into selective fluorescent chemosensors for a host of biologically and environmentally significant metal ions, such as Zn(II), Al(III), and Fe(III). nih.govmdpi.com The selectivity of the probe can be tuned by modifying the quinoline ring with different functional groups, which can alter the electronic properties and steric environment of the binding pocket. These probes are crucial tools for studying the roles of metal ions in cellular processes and for monitoring toxic metal contamination. escholarship.org

Development of Materials with Optoelectronic Properties

Metal complexes of 8-hydroxyquinoline are cornerstone materials in the field of optoelectronics, particularly in the technology of Organic Light-Emitting Diodes (OLEDs). rroij.commagtech.com.cnresearchgate.net Since the pioneering work by Tang and VanSlyke, tris(8-hydroxyquinolinato)aluminum (Alq3) has become the benchmark emissive and electron-transport material in OLEDs due to its excellent thermal stability, high fluorescence quantum yield in the solid state, and good film-forming properties. rroij.com

The this compound ligand can be used to create analogous metal complexes with tailored properties. The introduction of substituents onto the 8-HQ framework is a primary strategy for tuning the performance of OLEDs. For example, substitutions can alter the emission color, improve charge carrier mobility, and enhance the morphological stability of the device layers. The presence of a heavy iodine atom in the this compound ligand could potentially promote intersystem crossing, favoring phosphorescence over fluorescence, which is a key strategy in developing highly efficient electrophosphorescent OLEDs. These materials are critical for the development of energy-efficient displays and solid-state lighting. daneshyari.commdpi.com

| Compound Example | Metal Ion | Key Property | Application |

|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Al(III) | Bright green electroluminescence, good electron transport. scirp.org | Emissive layer and electron transport layer in OLEDs. rroij.commagtech.com.cn |

| Bis(8-hydroxyquinolinato)zinc (Znq2) | Zn(II) | High electroluminescence quantum yield, good thermal stability. mdpi.com | Emissive layer in OLEDs. mdpi.com |

| Complexes with 8-HQ derivatives | Various (Al, Zn, etc.) | Tunable emission color and improved device stability. magtech.com.cnmdpi.com | Full-color displays, solid-state lighting. daneshyari.com |

Spectroscopic and Advanced Analytical Characterization of this compound: A Comprehensive Review

Despite a thorough investigation of scientific literature and chemical databases, detailed experimental or theoretical spectroscopic and advanced analytical characterization data for the specific chemical compound “this compound” is not currently available in published resources. Therefore, it is not possible to provide a comprehensive article on its spectroscopic properties as requested.

While information exists for structurally related compounds such as 4-hydroxyquinoline (B1666331), 8-hydroxyquinoline, and various other quinoline derivatives, a direct and detailed analysis of this compound is absent from the reviewed literature. The synthesis of this specific compound may have been performed, but its detailed characterization using modern spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has not been publicly documented.

Consequently, the creation of data tables and a thorough discussion of research findings for the specified spectroscopic methods for this compound cannot be fulfilled at this time. Further experimental research would be required to generate the necessary data for a comprehensive spectroscopic analysis of this particular compound.

Spectroscopic and Advanced Analytical Characterization of 4 Hydroxy 8 Iodoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., nOe)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the structural elucidation of molecules, providing information on the connectivity and spatial relationships between atoms. Among these, the Nuclear Overhauser Effect (nOe) is particularly crucial for determining the stereochemistry and conformation of molecules in solution. The nOe is the transfer of nuclear spin polarization from one nucleus to another through space, which is observed between nuclei that are in close spatial proximity, typically within 5 Å.

The 2D NMR experiment that measures nOe is called Nuclear Overhauser Effect Spectroscopy (NOESY). In a NOESY spectrum, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are directly connected through chemical bonds. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, making this technique highly sensitive to internuclear distances.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a compound by distinguishing between ions with the same nominal mass but different exact masses due to the mass defect of their constituent atoms.

For 4-Hydroxy-8-iodoquinoline (C₉H₆INO), the theoretical exact mass can be calculated with high precision. By comparing the experimentally measured mass from an HRMS analysis with the theoretical mass, the elemental formula of the molecular ion can be unequivocally confirmed. This is particularly useful in distinguishing between isomeric compounds or in verifying the successful synthesis of the target molecule. While specific HRMS data for this compound was not found in the surveyed literature, this technique remains an essential tool for the definitive identification of the compound.

General Mass Spectrometry Applications

In general mass spectrometry, often performed using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized and may subsequently fragment into smaller, characteristic ions. The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint.

The fragmentation of quinoline (B57606) derivatives in mass spectrometry is influenced by the nature and position of the substituents on the quinoline ring. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected to be a prominent feature in the spectrum. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO, HCN, or the substituent groups.

In the case of this compound, potential fragmentation could involve the loss of an iodine atom (I•), a hydroxyl radical (•OH), or the elimination of carbon monoxide (CO) from the heterocyclic ring. The relative abundance of these fragment ions provides valuable clues about the structure of the molecule. The analysis of these fragmentation patterns is a key aspect of structural elucidation using mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the compound and can be used for both qualitative and quantitative analysis.

Electronic Absorption Properties

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the ultraviolet region, typically between 200 and 400 nm. nih.gov These absorptions are due to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent. mdpi.comresearchgate.net

For this compound, the presence of the hydroxyl (-OH) and iodo (-I) groups is expected to influence the electronic absorption spectrum. The hydroxyl group, being an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands due to its electron-donating nature through resonance. The iodine atom, with its lone pairs of electrons, can also act as an auxochrome.

The absorption properties of various quinoline derivatives in different solvents have been studied. mdpi.com The solvent can affect the position of the absorption maxima through its polarity and its ability to form hydrogen bonds with the solute. For instance, in polar solvents, a red shift (bathochromic shift) is often observed for π → π* transitions. niscair.res.in

The following interactive table summarizes the absorption maxima (λmax) for some related quinoline derivatives to provide a comparative context for the expected electronic absorption properties of this compound.

| Compound | Solvent | λmax (nm) |

| Quinoline | Ethanol | 226, 276, 313 |

| 8-Hydroxyquinoline (B1678124) | Ethanol | 242, 305 |

| 5,7-Dibromo-8-hydroxyquinoline | Methanol | 255, 330 |

Data compiled from various sources for illustrative purposes.

Derivative UV-Spectrophotometric Methods for Analysis

Derivative UV-spectrophotometry is a technique that involves the mathematical differentiation of a zero-order absorption spectrum. This method can enhance the resolution of overlapping spectral bands and eliminate background interference, thereby improving the sensitivity and selectivity of the analysis. nih.gov

First, second, or even higher-order derivative spectra can be generated. In a derivative spectrum, the peaks and troughs correspond to the points of maximum slope in the zero-order spectrum. This technique is particularly useful for the quantitative analysis of multicomponent mixtures without the need for prior separation, as it can resolve the spectra of individual components.

For the analysis of this compound in various matrices, derivative UV-spectrophotometry could offer a significant advantage over conventional spectrophotometry, especially in the presence of interfering substances that have broad absorption bands. The selection of the appropriate derivative order and the wavelength for measurement is crucial for the development of a robust and accurate analytical method. The application of third-derivative spectrophotometry has been reported for the quantification of quinoline in beverages. nih.gov

X-ray Diffraction (XRD) Studies